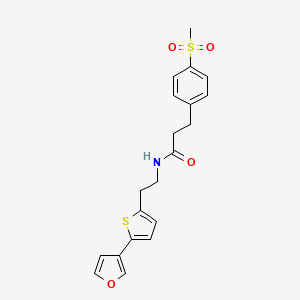

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a heterocyclic propanamide derivative characterized by a unique structural framework combining a thiophen-ethyl moiety, a furan substituent, and a methylsulfonylphenyl group.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S2/c1-27(23,24)18-6-2-15(3-7-18)4-9-20(22)21-12-10-17-5-8-19(26-17)16-11-13-25-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYJRLRSWLPKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Formation of the Furan and Thiophene Moieties: The initial steps involve the synthesis of furan and thiophene rings through cyclization reactions.

Coupling Reactions: The furan and thiophene rings are then coupled with an ethyl chain through a series of reactions, such as Suzuki or Heck coupling.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with 3-(4-(methylsulfonyl)phenyl)propanoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from published research, focusing on heterocyclic propanamide/benzamide derivatives (Table 1).

Table 1: Comparative Analysis of Structural and Functional Properties

Structural and Electronic Features

- Heterocyclic Systems : The target compound incorporates thiophene and furan rings, which are electron-rich and may enhance π-π stacking or hydrogen bonding with biological targets. This contrasts with benzamide derivatives in , where pyridine or thiophene substituents modulate electronic properties for LSD1 inhibition .

- Backbone Flexibility : The propanamide chain in the target compound offers greater conformational flexibility than the rigid benzamide scaffolds in , which could influence binding kinetics .

Physicochemical Properties

- Melting Points : ’s benzamides exhibit melting points >180°C due to crystallinity from rigid scaffolds. The target compound’s flexible propanamide backbone may reduce melting points unless stabilized by sulfonyl group interactions .

- Solubility: The methylsulfonyl group likely improves solubility in polar solvents (e.g., DMSO or aqueous buffers) compared to nonpolar thiophene derivatives in .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a furan ring, thiophene moiety, and a methylsulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple functional groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 366.43 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan and thiophene rings facilitate π-π stacking interactions and hydrogen bonding with proteins, which can modulate their activity:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation : The methylsulfonyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy in targeting receptors.

Antiinflammatory Activity

Research indicates that compounds similar to this compound exhibit potent anti-inflammatory properties. For instance, CGP 28238 has shown significant anti-inflammatory effects in animal models, suggesting that this compound may have similar applications .

Cytotoxicity and Anticancer Potential

In vitro studies demonstrate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values ranging from 1.184 to 9.379 µM against HCT-116 colorectal cancer cells . This suggests that this compound could be evaluated for its anticancer properties.

Case Studies

- Study on Enzyme Interaction : A study conducted on the interaction of similar compounds with cyclooxygenase (COX) enzymes revealed that they could inhibit COX activity, leading to reduced inflammation. This suggests a potential therapeutic application for this compound in treating inflammatory diseases.

- Cytotoxicity Assessment : In a comparative study, derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated significant inhibition of cell proliferation at low concentrations, supporting further investigation into their use as anticancer agents .

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions , including:

- Step 1 : Introduction of the methylsulfonyl group to the phenyl ring via sulfonation or oxidation of a methylthio precursor.

- Step 2 : Formation of the thiophene-furan hybrid scaffold through cyclization (e.g., Paal-Knorr for furan or Gewald for thiophene synthesis).

- Step 3 : Coupling the ethyl-thiophenefuran moiety to the propanamide backbone using amide bond-forming reagents like EDCI/HOBt or carbodiimides.

Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via H/C NMR and HRMS .

Advanced: How can researchers optimize reaction yields during the coupling of the thiophene-furan ethylamine intermediate to the propanamide core?

Methodological Answer:

Low yields in coupling steps may arise from steric hindrance or poor nucleophilicity. Strategies include:

- Activation of the carboxylic acid : Use of T3P (propylphosphonic anhydride) or DMT-MM for milder conditions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature control : Reactions at 0–5°C reduce side reactions (e.g., epimerization).

- Protecting groups : Temporarily protect reactive sites (e.g., sulfonyl or furan oxygen) with Boc or TBS groups.

Validate success via LC-MS tracking and comparative H NMR integration .

Basic: What spectroscopic and computational methods are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Identify aromatic protons (δ 6.5–8.0 ppm for thiophene/furan), methylsulfonyl singlet (δ 3.0–3.2 ppm), and amide NH (δ 6.5–7.5 ppm).

- C NMR: Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~44 ppm for CHSO) groups.

- Mass Spectrometry : HRMS (ESI+) for exact mass verification (e.g., [M+H]).

- Computational Modeling : DFT-based geometry optimization (e.g., B3LYP/6-31G*) to predict IR vibrations or compare with experimental data .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- Varied substituents on the phenyl ring (e.g., Cl, OMe vs. MeSO).

- Replacement of thiophene with pyrrole or furan with benzofuran.

- Biological Assays :

- Enzyme inhibition : Test against COX-2 or kinases (IC determination).

- Cellular assays : Cytotoxicity (MTT) or anti-inflammatory activity (IL-6/IL-1β ELISA).

- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with activity. Reference analogs in and for guidance .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

- Challenge : Low solubility in common solvents due to the methylsulfonyl and aromatic groups.

- Solutions :

- Recrystallization : Use DMSO/water or ethanol/ethyl acetate mixtures.

- HPLC Purification : Reverse-phase C18 column with acetonitrile/water (+0.1% TFA).

- Chelation : Add EDTA to remove trace metal contaminants from thiophene coordination.

Monitor purity via HPLC-UV (λ = 254 nm) and elemental analysis .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source Identification : Check for impurities (HPLC purity >95%) or stereochemical inconsistencies (e.g., chiral centers in ).

- Assay Standardization :

- Use common positive controls (e.g., celecoxib for COX-2 inhibition).

- Replicate conditions (cell lines, serum concentration).

- Meta-Analysis : Compare data across studies (e.g., vs. 18) to identify trends in substituent effects.

Publish negative results to clarify discrepancies .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential sulfonyl group toxicity.

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste.

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .

Advanced: What computational tools can predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction : Use SwissADME or ADMETlab 2.0 to estimate:

- Lipophilicity (LogP ~3.5 due to methylsulfonyl and aromatic groups).

- Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4).

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) using GROMACS.

- Docking Studies : AutoDock Vina for target binding (e.g., COX-2 active site, PDB ID 1CX2) .

Basic: How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

- Stability Assays :

- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h; analyze via HPLC.

- Plasma Stability : Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify degradation.

- Light Sensitivity : Store in amber vials if UV-Vis shows absorbance <400 nm.

Report half-life () and degradation products .

Advanced: What strategies can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Omics Approaches :

- Proteomics : SILAC labeling to identify target proteins.

- Transcriptomics : RNA-seq to track pathway modulation (e.g., NF-κB or MAPK).

- Chemical Probes : Attach biotin or fluorescent tags (e.g., FITC) for pull-down assays.

- In Vivo Models : Zebrafish larvae for real-time toxicity/activity imaging.

Cross-reference with structurally related compounds in and for mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.